molecular formula C9H12BFN2O2 B14082386 (4-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid

(4-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B14082386
M. Wt: 210.02 g/mol
InChI Key: GMOCHANAAXDWKV-UHFFFAOYSA-N
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Description

(4-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both fluorine and pyrrolidine groups in its structure imparts unique chemical properties, making it a valuable reagent in various synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the borylation of 4-fluoro-6-(pyrrolidin-1-yl)pyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: In organic synthesis, (4-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is used as a building block for the construction of complex molecules. Its ability to participate in Suzuki-Miyaura coupling makes it a versatile reagent for the formation of carbon-carbon bonds .

Biology and Medicine: The incorporation of fluorine and pyrrolidine groups can enhance the biological activity and metabolic stability of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its unique chemical properties enable the synthesis of materials with specific functionalities .

Mechanism of Action

The mechanism of action of (4-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

These steps are facilitated by the unique electronic properties of the fluorine and pyrrolidine groups, which enhance the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, (4-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid offers a unique combination of fluorine and pyrrolidine groups. This combination enhances its reactivity in cross-coupling reactions and imparts distinct electronic properties that can be leveraged in the synthesis of complex molecules .

Properties

Molecular Formula

C9H12BFN2O2

Molecular Weight

210.02 g/mol

IUPAC Name

(4-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C9H12BFN2O2/c11-8-5-9(13-3-1-2-4-13)12-6-7(8)10(14)15/h5-6,14-15H,1-4H2

InChI Key

GMOCHANAAXDWKV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1F)N2CCCC2)(O)O

Origin of Product

United States

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